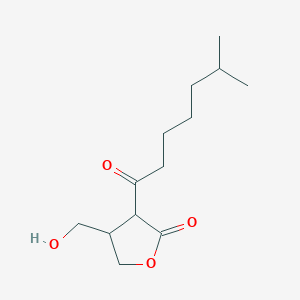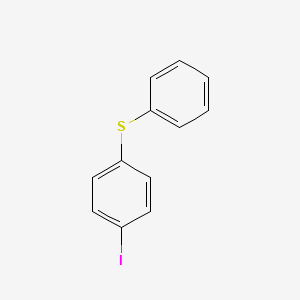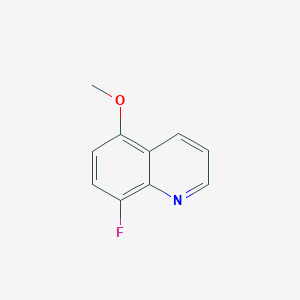
8-Fluoro-5-methoxyquinoline
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 8-Fluoro-5-methoxyquinoline is 1S/C10H8FNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
8-Fluoro-5-methoxyquinoline is a liquid at room temperature . It has a molecular weight of 177.18 . The compound is light-sensitive and should be stored under inert gas .Wissenschaftliche Forschungsanwendungen
Chemosensor Development
8-Fluoro-5-methoxyquinoline and its derivatives have been studied for their potential in chemosensor development. For instance, a study characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor that selectively responds to Cd2+ ions, indicating its potential use in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Fluoroionophore Applications
8-Methoxyquinoline-based fluoroionophores have been developed, demonstrating enhanced fluorescence in the presence of transition metal ions like Zn2+, Cu2+, Pb2+, and Hg2+, with high selectivity toward Zn2+. This property can be applied in the development of selective metal ion sensors (Zhang et al., 2007).
Antibacterial Applications
8-Fluoro-5-methoxyquinoline has been explored in the context of antibacterial agents. A study investigated 8-alkoxy- and 5-amino-8-alkoxyquinolone derivatives for their antibacterial activity, finding them effective against a range of bacteria, including Gram-positive and Gram-negative strains (Sánchez et al., 1995).
Anti-Tumor Activities
Derivatives of 8-fluoro-5-methoxyquinoline, such as 7-fluoro (or 8-methoxy)-4-anilinoquinolines, have been synthesized and evaluated for their antitumor activities. Several compounds in this series displayed significant antitumor activity, surpassing that of known inhibitors, indicating their potential as potent antitumor agents (Liu et al., 2015).
Photostability Research
The photostability of fluoroquinolones, especially those substituted at the 8 position like 8-methoxyquinoline, has been studied. The research shows that substitution at the 8 position, such as with a methoxy group, significantly impacts the stability of fluoroquinolones against UV light irradiation, influencing their antibacterial activities and cytotoxicities (Matsumoto et al., 1992).
Fluorescent Sensor Development
8-Methoxyquinoline and its derivatives have been utilized in developing fluorescent sensors. A study showed that a simple fluorophore like 8-methoxyquinoline can be used for molecular multiplexing and demultiplexing in solution, providing a basis for applications in molecular sensing and data encoding (Amelia et al., 2008).
Safety And Hazards
8-Fluoro-5-methoxyquinoline is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include wearing protective gloves/eye protection/face protection, washing skin thoroughly after handling, and seeking medical advice if skin or eye irritation persists .
Eigenschaften
IUPAC Name |
8-fluoro-5-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNVMDPDKUOKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310391 | |
| Record name | 8-Fluoro-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-5-methoxyquinoline | |
CAS RN |
887769-93-9 | |
| Record name | 8-Fluoro-5-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887769-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoro-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



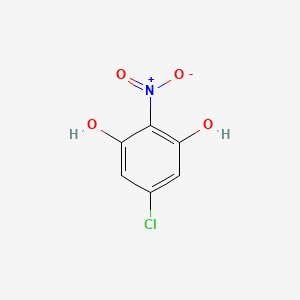
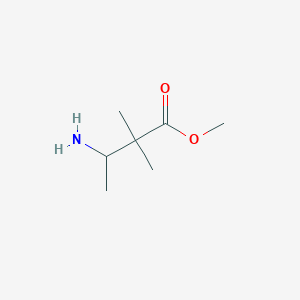
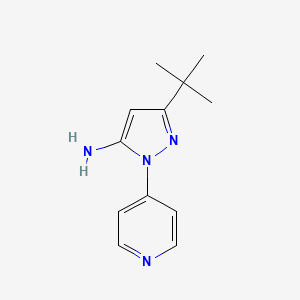
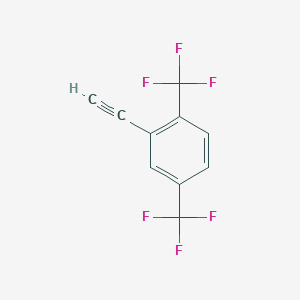
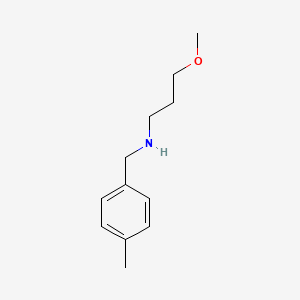
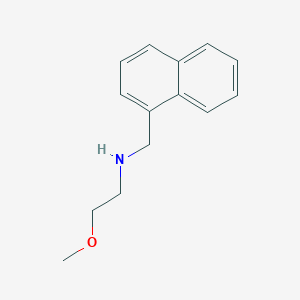
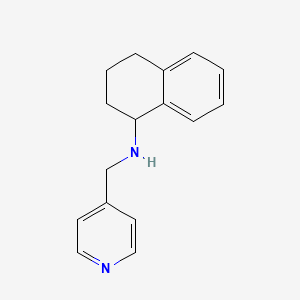
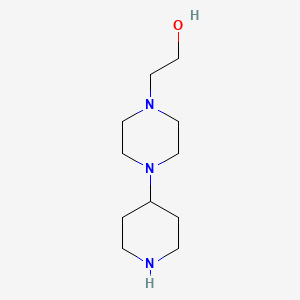
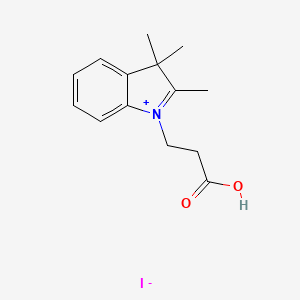
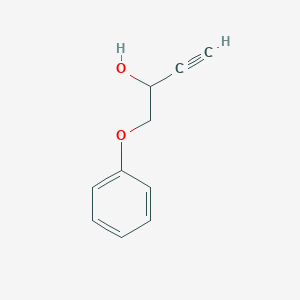
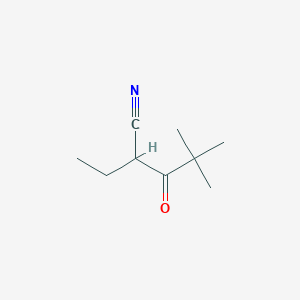
![2-[4-(chloromethyl)phenyl]-1H-benzimidazole](/img/structure/B3058226.png)
